![molecular formula C8H13NO2 B1407106 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one CAS No. 1334412-35-9](/img/structure/B1407106.png)
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
Übersicht
Beschreibung
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a cyclic ketone . It is a quinuclidine, a class of compounds that contain a quinuclidine moiety, which is a bicyclic compound made up of a six-membered aromatic ring fused to a piperidine .
Synthesis Analysis
The synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers, including 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, has been reported . The process involves nucleophilic attack at the carbonyl group, which proceeds preferentially from the supposedly more hindered endo pi-face, giving quinuclidinols with natural configuration .Molecular Structure Analysis
The molecular formula of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is C9H15NO3 . Its molecular weight is 185.22 g/mol . The InChI Key, a unique identifier for chemical substances, is RFBVBRVVOPAAFS-UHFFFAOYSA-N .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one under different conditions has been studied . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one and its derivatives have been synthesized through various chemical processes. Sun Yu (2011) detailed the synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one from 4-piperidinecarboxylic acid, exploring factors like the amount of base and reaction time in Aldol condensation (Sun Yu, 2011).
Microbial Hydroxylation
Microbial hydroxylation of similar compounds by fungi and actinomycetes has been studied for its regio- and stereoselective characteristics. J. W. Wong and M. Burns (1999) found that most organisms produced α-(5 S )-( Z )-2-benzylidene-5-hydroxy-1-azabicyclo[2.2.2]octan-3-one as the major product (Wong & Burns, 1999).
Structural Studies
There have been extensive structural studies of compounds derived from 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one. For instance, M. Arias-Pérez et al. (2003) synthesized a series of α-hydroxyesters from this compound, studying them using IR and NMR spectroscopy and X-ray diffraction (Arias-Pérez et al., 2003).
Biological Activity
The biological activity associated with 1-azabicyclo[2.2.2]octan-3-ones has been a subject of research, with studies focusing on the synthesis and structural analysis of derivatives. For example, Vijayakumar N. Sonar et al. (2006) undertook such a study to understand the molecular conformation in the crystal structure (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions
The compound and its derivatives have been used to study various chemical reactions. G. V. Shishkin and V. I. Vysochin (1980) synthesized 2-Hydroxymethyl-1,4-diazabicyclo[2.2.2]octane and explored its reactions with different compounds (Shishkin & Vysochin, 1980).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one have been synthesized and studied for their potential applications. M. Longobardi et al. (1979) created derivatives with observed strong antiarrhythmic and local anesthetic activities (Longobardi, Schenone, & Bondavalli, 1979).
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQQDHZKSEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



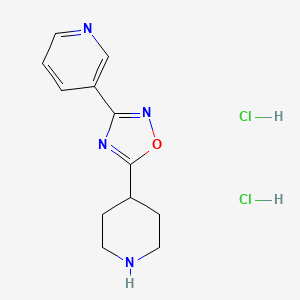
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
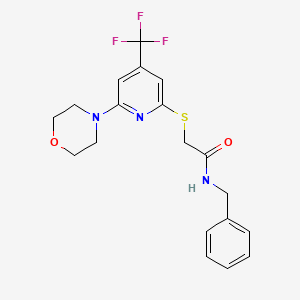
![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)
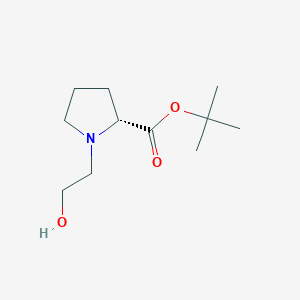
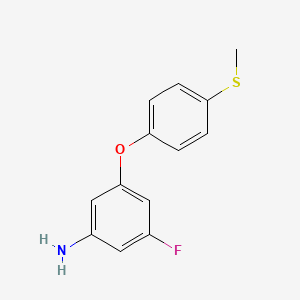

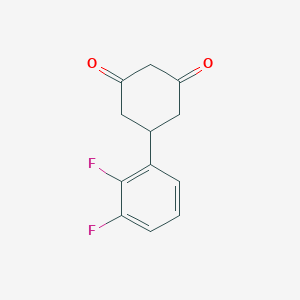
amine](/img/structure/B1407041.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)